
3-(1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a methoxyphenyl group, a dimethylpyrrole ring, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile can be achieved through several synthetic routes. One common method involves the Michael addition of N-heterocycles to chalcones. This reaction can be catalyzed by ionic organic solids such as 1,3-bis(carboxymethyl)imidazolium chloride, which allows for the formation of the desired product with moderate yield .
Another method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The Suzuki-Miyaura coupling reaction, in particular, is favored for its efficiency and scalability. The process involves the use of stable and readily prepared organoboron reagents, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
3-(1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include amines, substituted pyrroles, and various functionalized derivatives of the original compound.
科学的研究の応用
3-(1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile has a wide range of scientific research applications:
作用機序
The mechanism of action of 3-(1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
類似化合物との比較
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound shares structural similarities with 3-(1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile and has been studied for its bioactive properties.
Diphenyl-N-heteroaromatic compounds: These compounds, which include pyrazole and imidazole derivatives, exhibit similar biological activities and are used in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a methoxyphenyl group, a dimethylpyrrole ring, and a nitrile group makes it a versatile compound for various applications.
特性
分子式 |
C16H16N2O2 |
|---|---|
分子量 |
268.31 g/mol |
IUPAC名 |
3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C16H16N2O2/c1-11-10-15(16(19)8-9-17)12(2)18(11)13-4-6-14(20-3)7-5-13/h4-7,10H,8H2,1-3H3 |
InChIキー |
LAVRELIEDJASNY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C(=O)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


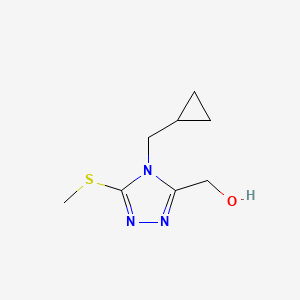
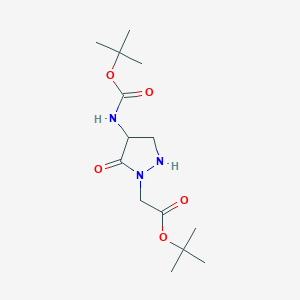

![2-(4-(Trifluoromethyl)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11789394.png)
![Benzyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B11789397.png)


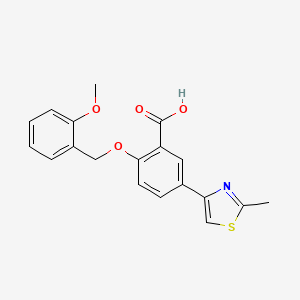
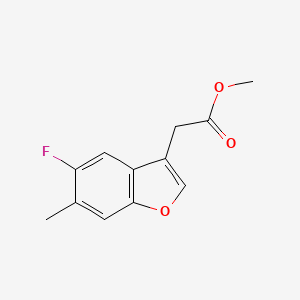
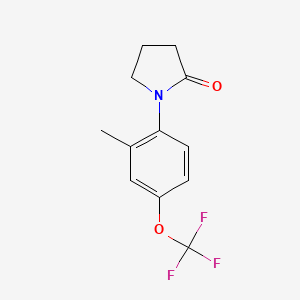
![2-Bromo-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B11789432.png)



